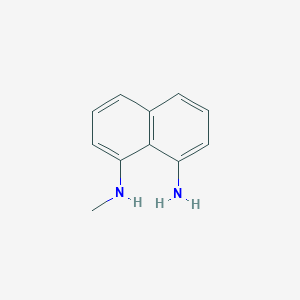

N-Methyl-1,8-naphthalenediamine

描述

属性

分子式 |

C11H12N2 |

|---|---|

分子量 |

172.23 g/mol |

IUPAC 名称 |

1-N-methylnaphthalene-1,8-diamine |

InChI |

InChI=1S/C11H12N2/c1-13-10-7-3-5-8-4-2-6-9(12)11(8)10/h2-7,13H,12H2,1H3 |

InChI 键 |

GMFBJMWDZRKXQD-UHFFFAOYSA-N |

SMILES |

CNC1=CC=CC2=C1C(=CC=C2)N |

规范 SMILES |

CNC1=CC=CC2=C1C(=CC=C2)N |

产品来源 |

United States |

相似化合物的比较

Data Tables

Table 1: Structural and Physical Properties

*Estimated values based on structural analogs.

Table 2: Stability and Reactivity

准备方法

Condensation with Ketones or Aldehydes

The foundational step in this method involves condensing 1,8-naphthalenediamine with a ketone or aldehyde to form a 2,3-dihydroperimidine intermediate. For example, reacting 1,8-naphthalenediamine with 3-methyl-2-butanone in the presence of p-toluenesulfonic acid generates 2,3-dihydro-2,2-diisopropylperimidine. This intermediate stabilizes the amine groups, preventing over-alkylation and simplifying purification. The reaction typically proceeds at 50–60°C for 1 hour, followed by overnight equilibration at room temperature.

Methylation with Alkyl Halides

The perimidine intermediate undergoes alkylation using methyl iodide in a biphasic solvent system (e.g., acetone-water) with potassium carbonate as a base. This step substitutes the hydrogen atoms on the perimidine’s nitrogen with methyl groups. For instance, treating the intermediate with methyl iodide (0.6 mol) at 60–70°C for 5.5 hours yields 2,3-dihydro-1,3-dimethyl-2,2-diisopropylperimidine. Excess methyl iodide and acetone are removed via distillation, and the product is extracted with ether.

Acidic Hydrolysis and Purification

The alkylated perimidine is hydrolyzed using hydrochloric acid (2 N) in tetrahydrofuran (THF) at 60–100°C to cleave the ketone moiety and recover the N,N'-dimethyl-1,8-naphthalenediamine. Post-hydrolysis, the mixture is basified with ammonium hydroxide, extracted with ether, and purified via vacuum distillation or recrystallization. Example 1 of EP0406812B1 reports a yield of 21.4 g (72%) from 21.8 g of starting diamine after recrystallization from ethyl acetate-hexane.

Synthesis of 1,8-Diaminonaphthalene Precursors

Reduction of 1,8-Dinitronaphthalene

1,8-Diaminonaphthalene, a critical precursor, is synthesized by reducing 1,8-dinitronaphthalene with hydrazine hydrate. CN101823968A describes a catalytic method using polar solvents (e.g., ethanol or DMF) and temperatures of 45–115°C. The reaction achieves 85–90% yield when employing a 3:1 molar ratio of hydrazine hydrate to dinitronaphthalene and 10% palladium on carbon as a catalyst.

Industrial-Scale Optimization

CN103664645A refines this process for industrial applications, emphasizing solvent recovery and reduced environmental impact. The method uses 80–100% hydrazine hydrate at 65–90°C, with post-reaction filtration and vacuum distillation to isolate the diamine. The final product purity exceeds 99.5%, as confirmed by gas chromatography.

Challenges in Selective Mono-Methylation

While the above methods produce N,N'-dimethyl-1,8-naphthalenediamine efficiently, selective mono-methylation remains unresolved in the literature. Achieving mono-substitution would require precise stoichiometry or protective-group strategies, neither of which are detailed in the reviewed sources. Current protocols inherently favor dialkylation due to the reactivity of both amine groups in the perimidine intermediate.

Comparative Analysis of Methodologies

Experimental Data and Optimization Insights

Alkylation Reaction Conditions

-

Molar Ratios : A 1:4.3 ratio of 1,8-naphthalenediamine to methyl iodide ensures complete dialkylation.

-

Solvent System : Acetone-water (3:1 v/v) facilitates base solubility and reagent mixing.

-

Acid Hydrolysis : THF-HCl (2 N) at 80°C for 2 hours optimally cleaves the perimidine without degrading the product.

常见问题

Q. What are the common synthetic routes for N-Methyl-1,8-naphthalenediamine, and how do reaction conditions influence yield?

Methodological Answer: N-Methyl-1,8-naphthalenediamine can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 1,8-diaminonaphthalene with methylating agents like methyl iodide in pyridine under reflux conditions achieves moderate yields (60–70%) . Alternatively, stannous chloride (SnCl₂) in dimethyl sulfoxide (DMSO) facilitates reductive methylation at 80–100°C, yielding ~85% purity. Key parameters include solvent polarity (pyridine vs. DMSO), temperature control, and catalyst choice. Impurities often arise from over-methylation, necessitating column chromatography for purification.

Q. Which spectroscopic and analytical techniques are critical for characterizing N-Methyl-1,8-naphthalenediamine?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H NMR (CDCl₃) shows aromatic protons at δ 6.8–8.2 ppm and methylamino protons at δ 2.8–3.2 ppm. ¹³C NMR confirms methyl groups at ~35–40 ppm .

- Mass Spectrometry (HRMS): Molecular ion peaks [M+H]⁺ at m/z 186.1 (calculated) validate molecular weight .

- UV-Vis Spectroscopy: Absorbance maxima near 280 nm (π→π* transitions) indicate electronic properties relevant for photochemical studies .

Q. What safety protocols are essential when handling N-Methyl-1,8-naphthalenediamine?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and NIOSH-approved respirators to avoid inhalation or dermal contact .

- Ventilation: Use fume hoods for synthesis and purification steps to mitigate vapor exposure.

- Storage: Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) and strong acids to prevent decomposition .

Q. How do solvent polarity and pH affect the solubility and stability of N-Methyl-1,8-naphthalenediamine?

Methodological Answer:

- Solubility: The compound is sparingly soluble in water (<1 mg/mL) but highly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to amine-DMSO hydrogen bonding .

- pH Stability: Under acidic conditions (pH < 3), protonation of amine groups enhances water solubility but may promote degradation via hydrolysis. Neutral to slightly basic conditions (pH 7–9) optimize stability .

Q. Which catalytic systems are effective for functionalizing N-Methyl-1,8-naphthalenediamine?

Methodological Answer: Palladium catalysts (e.g., Pd(OAc)₂) enable C-H activation for dimethylamination reactions. For example, using N,N-dimethylformamide (DMF) as a methylamine source under 100°C with Pd/ligand systems achieves >70% yield . Copper(II) complexes (e.g., CuCl₂) are also effective in oxidative coupling reactions, but require inert atmospheres (N₂/Ar) to prevent oxidation of amine groups .

Advanced Research Questions

Q. How does tautomerism influence the hydrogen-bonding capabilities of N-Methyl-1,8-naphthalenediamine derivatives?

Q. What experimental designs assess the interaction of N-Methyl-1,8-naphthalenediamine with DNA?

Methodological Answer:

- Gel Electrophoresis: Incubate plasmid DNA with the compound (10–100 µM) and analyze strand breaks via agarose gels. Supercoiled DNA (Form I) converts to nicked (Form II) or linear (Form III) forms, indicating cleavage .

- Electrochemical Analysis: Cyclic voltammetry in PBS (pH 7.4) reveals redox peaks correlated with superoxide anion (O₂⁻) generation, a key DNA-damaging species. Control experiments with superoxide dismutase (SOD) confirm mechanistic pathways .

Q. Can N-Methyl-1,8-naphthalenediamine derivatives enhance CO₂ capture efficiency in phase-change solvents?

Methodological Answer: Derivatives like N-methyl-1,3-propanediamine (MAPA) exhibit liquid-liquid phase separation upon CO₂ absorption, reducing energy costs for solvent regeneration. Thermodynamic modeling (e.g., UNIQUAC equations) predicts absorption capacities of 1.2–1.5 mol CO₂/mol amine at 40°C. Pilot-scale studies using 30 wt% MAPA solutions achieve >90% CO₂ recovery with lower regeneration temperatures (110°C vs. 120°C for monoethanolamine) .

Q. How do reaction parameters optimize the synthesis of N-Methyl-1,8-naphthalenediamine-based ligands?

Methodological Answer: For mixed-ligand complexes (e.g., with 8-hydroxyquinoline):

- Temperature: 60–70°C prevents ligand decomposition.

- Solvent: Ethanol/water (3:1 v/v) balances solubility and reactivity.

- Stoichiometry: A 1:2 molar ratio (metal:ligand) minimizes uncoordinated ligands. Characterization via IR spectroscopy confirms N–M (metal) bonds at 450–500 cm⁻¹ .

Q. What computational methods predict the tautomerization and electronic properties of N-Methyl-1,8-naphthalenediamine?

Methodological Answer:

- Ab Initio Calculations (Gaussian 16): Optimize geometries at the B3LYP/6-311++G(d,p) level. HOMO-LUMO gaps (~4.5 eV) correlate with UV-Vis data.

- Molecular Dynamics (MD): Simulate tautomerization in explicit solvents (e.g., DMSO) using AMBER force fields. Activation energies align with experimental DSC data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。